

spectroscopic data (NMR, IR, MS) of 2-(2-Aminophenyl)propan-2-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Aminophenyl)propan-2-ol

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-(2-Aminophenyl)propan-2-ol**

Introduction

In the fields of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. **2-(2-Aminophenyl)propan-2-ol** ($C_9H_{13}NO$, M.W.: 151.21 g/mol) is a bifunctional molecule featuring both a primary aromatic amine and a tertiary alcohol.^{[1][2]} This unique combination of functional groups makes it a valuable synthetic intermediate. Unambiguous characterization is essential to ensure purity, confirm identity, and understand its chemical behavior. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary toolkit for this rigorous characterization.^{[3][4]} This guide offers a detailed examination of the expected spectroscopic data for **2-(2-Aminophenyl)propan-2-ol**, grounded in established principles and supported by data from analogous structures.

Molecular Structure:

Caption: Structure of **2-(2-Aminophenyl)propan-2-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of hydrogen (1H) and carbon (^{13}C) nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Ar-H (4 protons)	6.5 - 7.5	Multiplet (m)	4H
-NH ₂ (Amine)	~4.9	Broad Singlet (br s)	2H
-OH (Alcohol)	~4.5	Broad Singlet (br s)	1H
-CH ₃ (2 groups)	~1.4	Singlet (s)	6H

The choice of solvent is critical for analyzing molecules with exchangeable protons (-OH, -NH). While solvents like CDCl₃ can lead to very broad or even invisible signals for these protons, polar aprotic solvents like DMSO-d₆ form hydrogen bonds, which slows down the rate of proton exchange.[5][6] This results in sharper, more distinct signals for the -NH₂ and -OH protons, allowing for their reliable observation.[6]

- Aromatic Protons (6.5 - 7.5 ppm): The four protons on the ortho-substituted benzene ring will appear as a complex multiplet. The electron-donating amino group and the alkyl group will shift these protons upfield compared to unsubstituted benzene (7.34 ppm).
- Amine (-NH₂) and Hydroxyl (-OH) Protons (~4.9 and ~4.5 ppm): These protons are "labile," meaning they can exchange with each other and with trace amounts of water in the solvent. [7][8] This rapid exchange averages out any potential spin-spin coupling to adjacent protons, resulting in broad singlet signals.[8][9] Their chemical shifts are highly sensitive to concentration, temperature, and solvent.[5][10] A key confirmatory experiment is the D₂O shake: after adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the signals for the -NH₂ and -OH protons will disappear as the protons are replaced by non-NMR-active deuterium.[7][8]
- Methyl (-CH₃) Protons (~1.4 ppm): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary

carbon and thus have no adjacent protons to couple with, resulting in a sharp singlet integrating to 6H.

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-(2-Aminophenyl)propan-2-ol** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- **Transfer:** Filter the solution into a standard 5 mm NMR tube.
- **Instrumentation:** Place the NMR tube into the spectrometer's probe.
- **Acquisition:** Tune and shim the instrument to optimize magnetic field homogeneity. Acquire the spectrum using a standard pulse program (e.g., zg30) on a 400 MHz or higher field spectrometer.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- **Analysis:** Calibrate the spectrum using the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm). Integrate the signals and determine their chemical shifts and multiplicities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule.

Signal Assignment	Predicted Chemical Shift (δ , ppm)
C-NH ₂ (Aromatic)	~145
C-C(CH ₃) ₂ OH (Aromatic)	~130
Ar-CH (4 carbons)	115 - 128
C(CH ₃) ₂ OH (Tertiary Alcohol)	~72
-CH ₃ (2 carbons)	~30

- **Aromatic Carbons (115 - 145 ppm):** Due to the ortho-substitution, all six aromatic carbons are chemically distinct and should, in principle, give rise to six separate signals. The carbon

atom bonded to the electronegative nitrogen atom (C-NH₂) is expected to be the most downfield in the aromatic region. The quaternary aromatic carbon attached to the propanol side chain will also be downfield. The remaining four CH carbons will appear in the typical aromatic region.

- Tertiary Alcohol Carbon (~72 ppm): The quaternary carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen atom, causing its signal to appear in this characteristic region for tertiary alcohols.[11]
- Methyl Carbons (~30 ppm): The two methyl group carbons are chemically equivalent and will produce a single, typically intense signal in the aliphatic region of the spectrum.[12]
- Sample and Instrumentation: Use the same sample prepared for ¹H NMR.
- Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure that each carbon signal appears as a singlet. A sufficient number of scans (e.g., 1024 or more) may be required due to the low natural abundance of the ¹³C isotope.
- Processing and Analysis: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak ($\delta \approx 39.52$ ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Wavenumber (cm ⁻¹)	Bond	Functional Group	Intensity/Shape
3450 - 3350	N-H Stretch	Primary Amine	Medium, two sharp peaks
3500 - 3200	O-H Stretch	Tertiary Alcohol	Strong, broad
3100 - 3000	C-H Stretch	Aromatic	Medium
3000 - 2850	C-H Stretch	Aliphatic (sp ³)	Medium
1650 - 1580	N-H Bend	Primary Amine	Medium-Strong
1600 - 1450	C=C Stretch	Aromatic Ring	Medium-Strong, multiple bands
1335 - 1250	C-N Stretch	Aromatic Amine	Strong
~1150	C-O Stretch	Tertiary Alcohol	Medium-Strong

The IR spectrum of **2-(2-Aminophenyl)propan-2-ol** is defined by the coexistence of amine and alcohol functionalities.

- The O-H vs. N-H Region (>3000 cm⁻¹): This region is diagnostic. The tertiary alcohol's O-H stretching vibration will appear as a very broad and strong absorption band centered around 3350 cm⁻¹, a characteristic feature resulting from intermolecular hydrogen bonding.[13][14] [15] Superimposed on this broad band, or appearing as distinct "shoulders," will be the two sharper peaks of the primary amine's N-H stretching vibrations (one for the asymmetric stretch and one for the symmetric stretch).[9][16] This combination of a broad O-H band and two sharper N-H bands is a clear fingerprint for a primary amino alcohol.
- C-H Stretching: A clear demarcation at 3000 cm⁻¹ separates aromatic C-H stretches (just above 3000 cm⁻¹) from aliphatic C-H stretches (just below 3000 cm⁻¹).[13]
- Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of structural information. The N-H bending vibration of the primary amine gives a characteristic band around 1600 cm⁻¹. [16][17] This is complemented by the aromatic C=C stretching bands. The strong C-N stretch of the aromatic amine and the C-O stretch of the tertiary alcohol will also be present, confirming the connectivity of the functional groups.[9][16]

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
- Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the sample directly onto the ATR crystal.
- Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
- Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

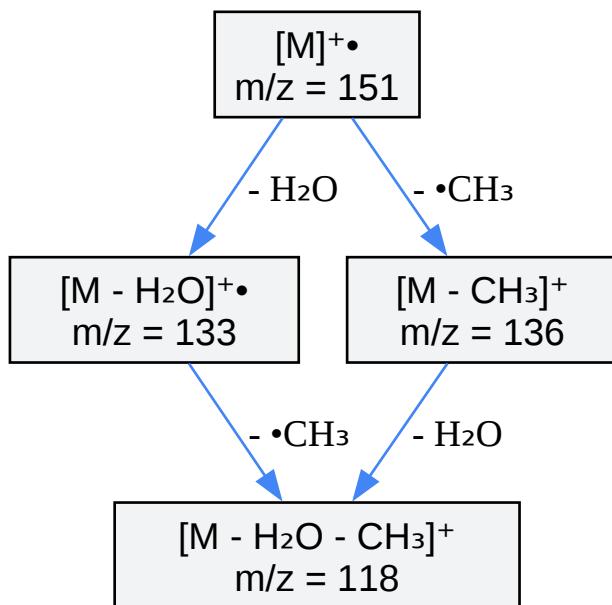
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers a virtual roadmap of the molecule's structure.

m/z (Mass/Charge)	Proposed Fragment Ion	Formula	Notes
151	[C ₉ H ₁₃ NO] ⁺ •	C ₉ H ₁₃ NO	Molecular Ion (M ⁺ •)
136	[M - CH ₃] ⁺	C ₈ H ₁₀ NO ⁺	Loss of a methyl radical
133	[M - H ₂ O] ⁺ •	C ₉ H ₁₁ N ⁺ •	Loss of a neutral water molecule
118	[M - H ₂ O - CH ₃] ⁺	C ₈ H ₈ N ⁺	Loss of water and a methyl radical

Under Electron Ionization (EI), the **2-(2-Aminophenyl)propan-2-ol** molecule will be ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular

weight (151). This molecular ion is often unstable and undergoes fragmentation.

- Molecular Ion (m/z 151): The presence of a peak at m/z 151 confirms the molecular weight of the compound.
- Loss of Water (m/z 133): A common and often prominent fragmentation pathway for alcohols is the elimination of a neutral water molecule (18 Da), leading to a significant peak at m/z 133.[1] This is a diagnostically important fragmentation.
- Alpha-Cleavage (m/z 136): Cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) results in the loss of a methyl radical ($\cdot\text{CH}_3$, 15 Da). This generates a resonance-stabilized oxonium ion at m/z 136.
- Combined Loss (m/z 118): A fragment at m/z 118 corresponds to the sequential loss of both a water molecule and a methyl radical from the molecular ion ($151 - 18 - 15 = 118$).[1] This fragment is often observed in tertiary alcohols.



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Caption: Key fragmentation pathways for **2-(2-Aminophenyl)propan-2-ol** in EI-MS.

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

- **Injection:** Inject a small volume (e.g., 1 μ L) of the solution into the GC inlet, which is heated to ensure rapid vaporization.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is typically ramped to separate the analyte from any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically set to 70 eV for EI), where it is bombarded with electrons to form ions.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

Conclusion

The structural identity of **2-(2-Aminophenyl)propan-2-ol** can be unequivocally confirmed through the synergistic application of NMR, IR, and MS. 1 H and 13 C NMR spectroscopy precisely map the carbon-hydrogen framework, with techniques like D₂O exchange confirming the presence of labile amine and hydroxyl protons. IR spectroscopy provides rapid verification of the key functional groups—the primary amine and tertiary alcohol—through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and reveals structurally significant fragmentation patterns, such as the loss of water and methyl radicals. Together, these techniques provide a robust and self-validating dataset essential for researchers and scientists in drug development and chemical synthesis.

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- To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 2-(2-Aminophenyl)propan-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095939#spectroscopic-data-nmr-ir-ms-of-2-2-aminophenyl-propan-2-ol>

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